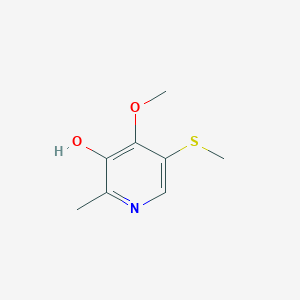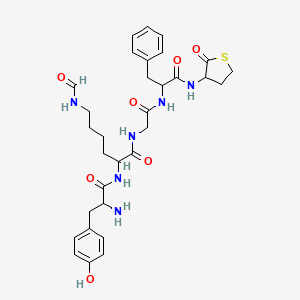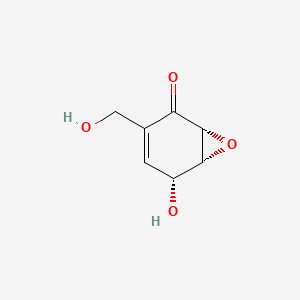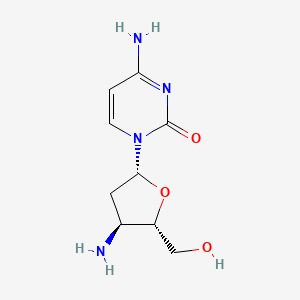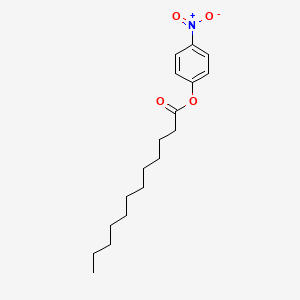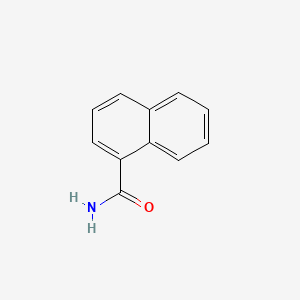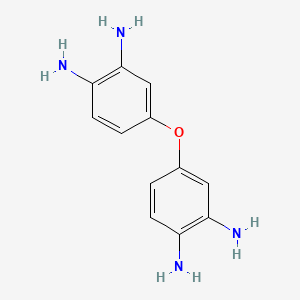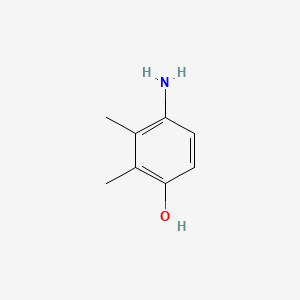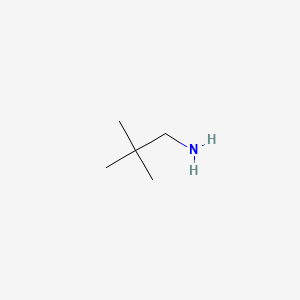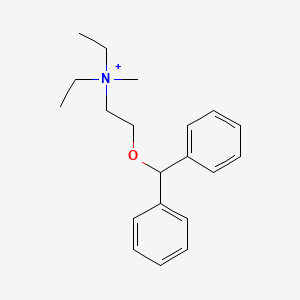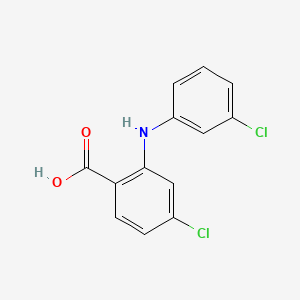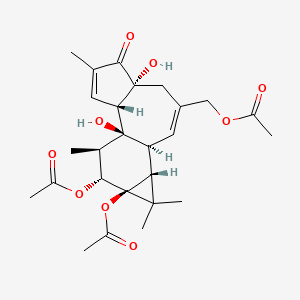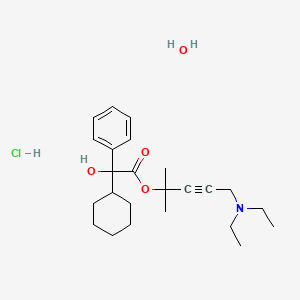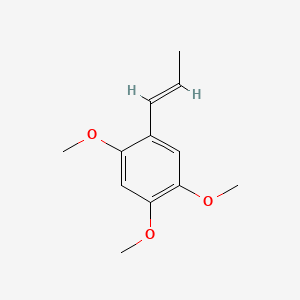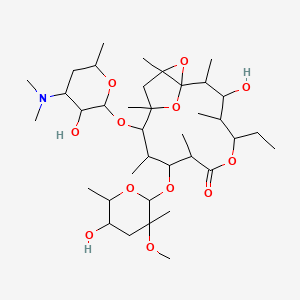
(8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (8S,9S)-8,9-Anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide is a complex organic molecule known for its significant biological activity. It is commonly referred to as anhydroerythromycin A . This compound is a derivative of erythromycin, a well-known antibiotic used to treat various bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anhydroerythromycin A involves multiple steps, starting from erythromycin. The process typically includes dehydration reactions to remove water molecules and form the anhydro derivative. The reaction conditions often involve the use of acidic or basic catalysts to facilitate the dehydration process .
Industrial Production Methods
Industrial production of anhydroerythromycin A follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
Anhydroerythromycin A: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Anhydroerythromycin A: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.
Biology: Investigated for its effects on bacterial cells and potential as an antibiotic.
Medicine: Explored for its therapeutic potential in treating bacterial infections.
Industry: Used in the development of new antibiotics and other pharmaceutical agents.
Mechanism of Action
The mechanism of action of anhydroerythromycin A involves binding to the bacterial ribosome, inhibiting protein synthesis. This action effectively stops bacterial growth and replication. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Anhydroerythromycin A: is unique compared to other similar compounds due to its specific structure and biological activity. Similar compounds include:
Erythromycin: The parent compound, widely used as an antibiotic.
Roxithromycin: A semi-synthetic derivative with improved pharmacokinetic properties.
Clarithromycin: Another derivative with enhanced activity against certain bacterial strains.
These compounds share a similar macrolide structure but differ in their specific functional groups and biological activities.
Properties
CAS No. |
43179-91-5 |
|---|---|
Molecular Formula |
C37H65NO12 |
Molecular Weight |
715.9 g/mol |
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3-hydroxy-9-(5-hydroxy-3-methoxy-3,6-dimethyloxan-2-yl)oxy-2,4,8,10,12,14-hexamethyl-6,15,16-trioxatricyclo[10.3.1.01,14]hexadecan-7-one |
InChI |
InChI=1S/C37H65NO12/c1-14-26-19(3)27(40)22(6)37-36(10,50-37)17-35(9,49-37)30(48-32-28(41)24(38(11)12)15-18(2)44-32)20(4)29(21(5)31(42)46-26)47-33-34(8,43-13)16-25(39)23(7)45-33/h18-30,32-33,39-41H,14-17H2,1-13H3 |
InChI Key |
GVGMVYJQAPZKRR-UHFFFAOYSA-N |
SMILES |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
Canonical SMILES |
CCC1C(C(C(C23C(O2)(CC(O3)(C(C(C(C(C(=O)O1)C)OC4C(CC(C(O4)C)O)(C)OC)C)OC5C(C(CC(O5)C)N(C)C)O)C)C)C)O)C |
Synonyms |
(8S,9S)-8,9-anhydroerythromycin-B 6,9-hemiacetal-8,9-epoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


